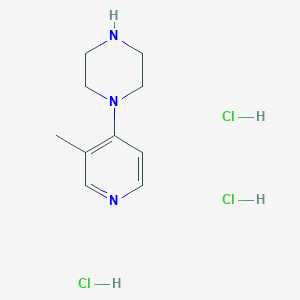
5-Iodo-2-(piperidin-1-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-2-(piperidin-1-yl)benzoic acid is a chemical compound with the CAS number 1521464-02-7 . It has a molecular weight of 331.15 . This compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14INO2/c13-9-4-5-11 (10 (8-9)12 (15)16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2, (H,15,16) . This indicates that the compound contains 12 carbon atoms, 14 hydrogen atoms, 1 iodine atom, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 331.15 .Applications De Recherche Scientifique
Green Corrosion Inhibitors
Piperine derivatives, including compounds structurally related to "5-Iodo-2-(piperidin-1-yl)benzoic acid," have been investigated for their efficacy as green corrosion inhibitors on iron surfaces. Theoretical studies utilizing Density Functional Theory (DFT) and Monte Carlo dynamics highlight the potential of these compounds in protecting metal surfaces against corrosion, suggesting their applicability in industrial settings where corrosion resistance is crucial (Belghiti et al., 2018).
Synthetic Chemistry
The compound has been implicated in synthetic chemistry, particularly in reactions involving cyclic amine/aldehyde condensation. Such reactions are facilitated by benzoic acid and result in the formation of 4-alkylisoquinolines and 3,5-dialkylpyridines. These reactions are significant for the synthesis of complex organic molecules, highlighting the role of "this compound" derivatives in facilitating diverse synthetic pathways (Platonova & Seidel, 2015).
Coordination Polymers and Photophysical Properties
Research has also explored the use of aromatic carboxylic acids, akin to "this compound," in the synthesis of lanthanide-based coordination polymers. These polymers exhibit intriguing structural characteristics and photophysical properties, offering potential applications in material science, particularly in the development of new luminescent materials (Sivakumar et al., 2011).
Photocatalytic Properties
Derivatives of "this compound" have been investigated for their photocatalytic properties, particularly in the degradation of organic dyes. Such studies contribute to the development of more efficient and environmentally friendly photocatalysts for water treatment and purification processes (Gu et al., 2018).
Polyvalent Iodine Chemistry
The chemistry of polyvalent iodine compounds, including those related to "this compound," has seen significant interest due to their oxidizing properties, environmental friendliness, and utility in organic synthesis. Such compounds are employed in various selective oxidative transformations, underscoring their importance in synthetic organic chemistry (Zhdankin & Stang, 2008).
Safety and Hazards
The safety information for 5-Iodo-2-(piperidin-1-yl)benzoic acid indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propriétés
IUPAC Name |
5-iodo-2-piperidin-1-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO2/c13-9-4-5-11(10(8-9)12(15)16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIDVXRDWPWNJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)I)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-hydroxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2745362.png)

![N-(4-acetamidophenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2745366.png)
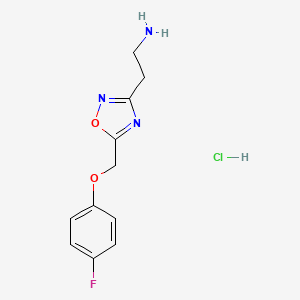
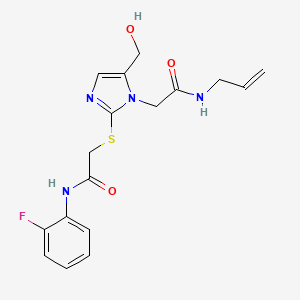
![N-[Cyano(cyclohexyl)methyl]-2-(3-nitrophenyl)acetamide](/img/structure/B2745372.png)
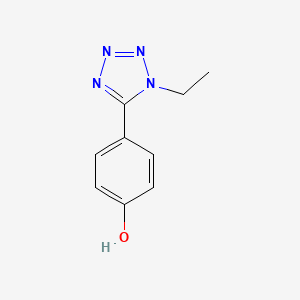
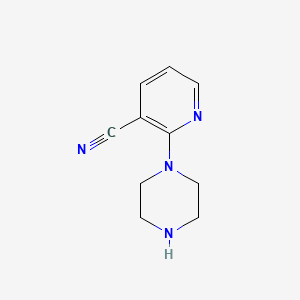
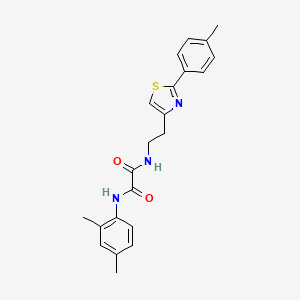
![Tert-butyl (3aR,7aS)-5-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2745378.png)
![[4-(4-Methylphenyl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2745379.png)
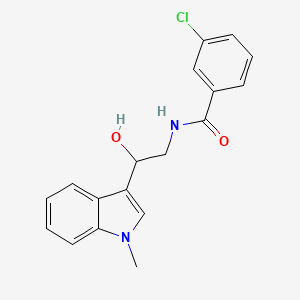
![2-[(4-Methylbenzyl)oxy]-4-nitroaniline](/img/structure/B2745381.png)
